molecular formula C12H13NO6 B14526303 (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid CAS No. 62782-65-4

(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid

Cat. No.: B14526303
CAS No.: 62782-65-4
M. Wt: 267.23 g/mol
InChI Key: PQAWPKJDSCKSLU-JTQLQIEISA-N
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Description

(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone, a methyl group, and a nitrobenzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid typically involves the esterification of 3-methyl-2-butanol with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Methyl-2-[(4-aminobenzoyl)oxy]butanoic acid.

    Reduction: 3-Methyl-2-butanol and 4-nitrobenzoic acid.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl ester moiety can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Methyl-2-[(4-aminobenzoyl)oxy]butanoic acid: Similar structure but with an amino group instead of a nitro group.

    (2S)-3-Methyl-2-[(4-methoxybenzoyl)oxy]butanoic acid: Similar structure but with a methoxy group instead of a nitro group.

    (2S)-3-Methyl-2-[(4-chlorobenzoyl)oxy]butanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

(2S)-3-Methyl-2-[(4-nitrobenzoyl)oxy]butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in various chemical transformations, making this compound versatile for different applications.

Properties

CAS No.

62782-65-4

Molecular Formula

C12H13NO6

Molecular Weight

267.23 g/mol

IUPAC Name

(2S)-3-methyl-2-(4-nitrobenzoyl)oxybutanoic acid

InChI

InChI=1S/C12H13NO6/c1-7(2)10(11(14)15)19-12(16)8-3-5-9(6-4-8)13(17)18/h3-7,10H,1-2H3,(H,14,15)/t10-/m0/s1

InChI Key

PQAWPKJDSCKSLU-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)C(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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